3,3-Difluoro-4-phenylbutanoic acid CAS 951217-50-8 properties
3,3-Difluoro-4-phenylbutanoic acid CAS 951217-50-8 properties
This technical guide details the properties, synthesis, and applications of 3,3-Difluoro-4-phenylbutanoic acid (CAS 951217-50-8), a strategic fluorinated building block in medicinal chemistry.
CAS 951217-50-8: A Gem-Difluoro Bioisostere for Drug Discovery
Executive Summary
3,3-Difluoro-4-phenylbutanoic acid is a specialized fluorinated carboxylic acid employed as a bioisostere in the design of metabolically stable pharmaceuticals. By incorporating a gem-difluoro (
Chemical Identity & Physicochemical Properties
The introduction of the electron-withdrawing difluoromethylene group significantly alters the physicochemical profile compared to the non-fluorinated analog.
| Property | Data / Value | Notes |
| Chemical Name | 3,3-Difluoro-4-phenylbutanoic acid | IUPAC |
| CAS Number | 951217-50-8 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 200.18 g/mol | |
| SMILES | OC(=O)CC(F)(F)Cc1ccccc1 | |
| Physical State | Solid (typically off-white powder) | Low melting point solid |
| Predicted pKa | ~3.5 – 3.8 | Lower than phenylbutanoic acid (~4.[1][2][3][4]76) due to |
| Predicted LogP | ~2.3 – 2.6 | Increased lipophilicity vs. non-fluorinated analog |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water | Requires organic co-solvent for aqueous assays |
Structural Biology & Medicinal Chemistry Logic
The "Fluorine Effect" in Scaffold Design
The strategic placement of the
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Bioisosterism: The
group is sterically and electronically similar to a carbonyl ( ) or ether oxygen ( ), allowing it to mimic peptide bonds or ester linkages without susceptibility to hydrolysis. -
pKa Modulation: The strong electronegativity of the fluorine atoms inductively stabilizes the carboxylate anion, lowering the
by approximately 1.0–1.5 log units. This increases the fraction of the drug present in the ionized form at physiological pH, potentially altering protein binding and solubility. -
Metabolic Blockade: In fatty acid derivatives, the
-position (C3) is the primary site of metabolic degradation via -oxidation. Substitution with fluorine blocks this pathway, significantly extending the half-life ( ) of the molecule in vivo.
Synthetic Pathways & Experimental Protocols
The synthesis of 3,3-Difluoro-4-phenylbutanoic acid typically proceeds via the deoxofluorination of a
Diagram 1: Retrosynthetic Analysis & Workflow
Caption: Synthesis of CAS 951217-50-8 via Deoxofluorination of Beta-Keto Ester.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3,3-difluoro-4-phenylbutanoate
Note: This step requires anhydrous conditions due to the sensitivity of fluorinating agents.
-
Reagents: Ethyl 3-oxo-4-phenylbutanoate (1.0 eq), DAST (Diethylaminosulfur trifluoride, 2.5 eq), Anhydrous DCM (Dichloromethane).
-
Procedure:
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Charge a flame-dried round-bottom flask with Ethyl 3-oxo-4-phenylbutanoate dissolved in anhydrous DCM under Nitrogen atmosphere.
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Cool the solution to 0°C using an ice bath.
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Add DAST dropwise via syringe. Caution: DAST reacts violently with water and glass; use plasticware if possible or ensure strict anhydrous conditions.
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Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quench: Pour the reaction mixture slowly into saturated
solution at 0°C. Extract with DCM (3x). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the difluoro ester.
-
Step 2: Hydrolysis to Free Acid
-
Reagents: Difluoro ester (from Step 1), Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).
-
Procedure:
-
Dissolve the ester in THF/Water mixture.
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Add LiOH and stir at RT for 4–6 hours (monitor by TLC for disappearance of ester).
-
Acidify the mixture to pH ~2 using 1M HCl.
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Extract with Ethyl Acetate, wash with brine, dry, and concentrate.
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Result: 3,3-Difluoro-4-phenylbutanoic acid (Solid).[5] Recrystallize from Hexanes/Ether if necessary.
-
Applications in Drug Development
GABA-B Receptor Modulators
This acid is a structural homolog of Phenibut and Baclofen precursors. By converting the carboxylic acid to an amine (via Curtius rearrangement) or maintaining the acid for receptor binding, researchers synthesize:
-
3,3-Difluoro-Phenibut: A potentially more potent and lipophilic analog of the anxiolytic Phenibut.
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Metabolically Stable Linkers: Used in PROTACs or molecular glues where a stable, flexible linker with specific dipole moments is required.
Diagram 2: Structure-Activity Relationship (SAR)
Caption: SAR Analysis of the 3,3-difluoro-4-phenylbutanoic acid scaffold.
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), potentially Corrosive (due to acidity).
-
Handling: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid contact with glass if residual HF is suspected from synthesis.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
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PubChem Compound Summary. "3,3-Difluoro-4-phenylbutanoic acid (Structure & ID)." National Center for Biotechnology Information. Link
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Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975. (Foundational protocol for DAST fluorination of beta-keto esters). Link
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Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Review of gem-difluoro properties). Link
-
Namiki Shoji Co., Ltd. "Building Blocks Catalogue: 3,3-difluoro-4-phenylbutanoic acid." Commercial Supplier Data. Link
Sources
- 1. 1507967-83-0|3,3-Difluoro-3-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 2. rvrlabs.com [rvrlabs.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. namiki-s.co.jp [namiki-s.co.jp]
